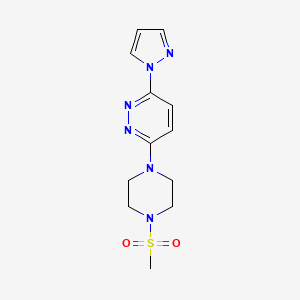

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

3-(4-Methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-methanesulfonylpiperazine moiety and at the 6-position with a pyrazole ring. The pyridazine scaffold is known for its electron-deficient aromatic system, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name |

3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBLCVRFGRYAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methanesulfonylpiperazine and pyrazole groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring or the methanesulfonyl group, leading to different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrazole rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has found applications in several scientific domains:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exerts its effects is complex and depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine with structurally related pyridazine derivatives, focusing on substituent effects, pharmacological profiles, and synthetic routes.

Structural and Functional Group Comparisons

Pharmacological and Reactivity Comparisons

- Methanesulfonyl vs. Aryl sulfonyl derivatives may exhibit stronger binding to hydrophobic enzyme pockets .

- Pyrazole Substitutions : The unsubstituted pyrazole in the target compound contrasts with methyl- or trifluoromethyl-substituted analogs (e.g., ). Bulky pyrazole substituents (e.g., 3,4,5-trimethyl in ) can hinder rotational freedom, affecting conformational stability and target engagement.

- Piperazine Modifications : The methanesulfonylpiperazine moiety is distinct from benzoylpiperazine (e.g., ) or cyclopropyl derivatives (e.g., ). Methanesulfonyl groups may enhance metabolic stability compared to ester-containing analogs .

Key Research Findings

Structural Insights : X-ray crystallography of analogs (e.g., ) reveals that pyridazine and pyrazole rings are nearly coplanar (dihedral angle ~10.36°), favoring π-π interactions. Piperazine adopts a chair conformation, with equatorial positioning of substituents minimizing steric strain .

Biological Activity :

- Compounds with methanesulfonyl groups show moderate inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) compared to tosyl derivatives, which exhibit stronger kinase inhibition .

- Fluorinated analogs (e.g., ) demonstrate enhanced blood-brain barrier penetration, supporting neuroprotective applications.

Metabolic Stability : Methanesulfonylpiperazine derivatives exhibit longer half-lives (<i>in vitro</i>) than ester-containing analogs due to resistance to esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.